Cas no 943995-31-1 (4-amino-2-chloro-5-pyrimidinol)

4-amino-2-chloro-5-pyrimidinol 化学的及び物理的性質
名前と識別子
-
- 4-amino-2-chloro-5-Pyrimidinol
- 4-Amino-2-chloropyrimidin-5-ol
- 4-Amino-2-chloro-5-hydroxypyrimidine
- VNMOXVXRYNMFCI-UHFFFAOYSA-N
- 5-Pyrimidinol,4-amino-2-chloro-
- 5-Pyrimidinol, 4-amino-2-chloro-
- SY046155
- DA-21464
- 943995-31-1
- MFCD24627626
- SCHEMBL1335077
- BCP32774
- AC7385
- EN300-266275
- CS-0458911
- SB57639
- AKOS037629650
- 4-amino-2-chloro-5-pyrimidinol
-
- MDL: MFCD24627626
- インチ: 1S/C4H4ClN3O/c5-4-7-1-2(9)3(6)8-4/h1,9H,(H2,6,7,8)
- InChIKey: VNMOXVXRYNMFCI-UHFFFAOYSA-N
- ほほえんだ: ClC1=NC=C(C(N)=N1)O
計算された属性
- せいみつぶんしりょう: 145.0042895g/mol
- どういたいしつりょう: 145.0042895g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 102
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72
- 疎水性パラメータ計算基準値(XlogP): 0.5
4-amino-2-chloro-5-pyrimidinol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM119249-1g |
4-Amino-2-chloro-5-hydroxypyrimidine |
943995-31-1 | 95% | 1g |
$601 | 2024-07-19 | |
Enamine | EN300-266275-2.5g |
4-amino-2-chloropyrimidin-5-ol |
943995-31-1 | 95.0% | 2.5g |
$754.0 | 2025-03-20 | |
Chemenu | CM119249-1g |
4-Amino-2-chloro-5-hydroxypyrimidine |
943995-31-1 | 95% | 1g |
$836 | 2021-08-06 | |
Enamine | EN300-266275-0.05g |
4-amino-2-chloropyrimidin-5-ol |
943995-31-1 | 95.0% | 0.05g |
$69.0 | 2025-03-20 | |
Enamine | EN300-266275-5g |
4-amino-2-chloropyrimidin-5-ol |
943995-31-1 | 95% | 5g |
$4079.0 | 2023-09-12 | |
TRC | P997543-100mg |
4-amino-2-chloro-5-pyrimidinol |
943995-31-1 | 100mg |
$ 275.00 | 2022-06-02 | ||
eNovation Chemicals LLC | D698121-1g |
4-Amino-2-chloro-5-hydroxypyrimidine |
943995-31-1 | >95% | 1g |
$825 | 2024-07-20 | |
Enamine | EN300-266275-5.0g |
4-amino-2-chloropyrimidin-5-ol |
943995-31-1 | 95.0% | 5.0g |
$1115.0 | 2025-03-20 | |
1PlusChem | 1P01DFNQ-100mg |
4-Amino-2-chloro-5-hydroxypyrimidine |
943995-31-1 | 95% | 100mg |
$179.00 | 2024-04-19 | |
Aaron | AR01DFW2-1g |
4-Amino-2-chloro-5-hydroxypyrimidine |
943995-31-1 | 95% | 1g |
$1082.00 | 2025-02-13 |
4-amino-2-chloro-5-pyrimidinol 関連文献
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
4-amino-2-chloro-5-pyrimidinolに関する追加情報
Introduction to 4-amino-2-chloro-5-pyrimidinol (CAS No. 943995-31-1) and Its Emerging Applications in Chemical Biology
4-amino-2-chloro-5-pyrimidinol, identified by the Chemical Abstracts Service Number (CAS No.) 943995-31-1, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its versatile structural framework and potential biological activities. This pyrimidine derivative, characterized by an amino group at the 4-position, a chlorine substituent at the 2-position, and a hydroxyl group at the 5-position, exhibits unique chemical properties that make it a valuable scaffold for the development of novel pharmaceuticals and agrochemicals.
The molecular structure of 4-amino-2-chloro-5-pyrimidinol (CAS No. 943995-31-1) imparts distinct reactivity, enabling its participation in various chemical transformations such as nucleophilic substitution, condensation reactions, and metal coordination. These properties have been exploited in synthetic chemistry to develop complex molecules with targeted biological functions. The compound’s ability to interact with biological targets has positioned it as a promising candidate for further investigation in drug discovery and material science.
In recent years, the interest in 4-amino-2-chloro-5-pyrimidinol (CAS No. 943995-31-1) has been fueled by its potential applications in medicinal chemistry. Pyrimidine derivatives are well-documented for their role in modulating various biological pathways, including DNA replication, transcription, and enzyme inhibition. The presence of both amino and hydroxyl functional groups on the pyrimidine ring enhances the compound’s versatility, allowing for selective modifications that can fine-tune its biological activity. This has led to its exploration as a precursor in the synthesis of kinase inhibitors, antimicrobial agents, and anticancer drugs.
One of the most compelling aspects of 4-amino-2-chloro-5-pyrimidinol (CAS No. 943995-31-1) is its utility as a building block in fragment-based drug design. Fragment-based approaches leverage small molecules with known bioactivity to identify lead compounds through iterative optimization. The structural features of this compound make it an ideal candidate for generating libraries of diverse analogs, which can then be screened for enhanced potency and selectivity against specific disease targets. Recent studies have demonstrated its incorporation into scaffolds that exhibit inhibitory effects on protein kinases implicated in cancer progression.
The synthetic accessibility of 4-amino-2-chloro-5-pyrimidinol (CAS No. 943995-31-1) has also contributed to its popularity among researchers. Efficient synthetic routes have been developed that allow for scalable production of this compound, facilitating both academic research and industrial applications. These methods often involve multi-step organic transformations starting from commercially available precursors, ensuring cost-effectiveness and reproducibility.
Advances in computational chemistry have further enhanced the utility of 4-amino-2-chloro-5-pyrimidinol (CAS No. 943995-31-1) by enabling virtual screening and molecular docking studies. These computational techniques help predict the binding interactions between the compound and potential biological targets, thereby accelerating the drug discovery process. By integrating experimental data with computational models, researchers can optimize the structure of 4-amino-2-chloro-5-pyrimidinol derivatives to improve their pharmacokinetic profiles and therapeutic efficacy.
The versatility of 4-amino-2-chloro-5-pyrimidinol (CAS No. 943995-31-1) extends beyond pharmaceutical applications into materials science. Its ability to form coordination complexes with transition metals has been explored for developing catalysts and luminescent materials. These metal complexes exhibit unique electronic properties that can be harnessed for applications such as photodynamic therapy and sensors.
In conclusion, 4-amino-2-chloro-5-pyrimidinol (CAS No. 943995-31-1) represents a structurally intriguing compound with broad potential applications in chemical biology and beyond. Its unique reactivity, synthetic accessibility, and biological relevance make it a cornerstone in modern drug discovery efforts. As research continues to uncover new methodologies for modifying and utilizing this scaffold, its importance is expected to grow further, driving innovation across multiple scientific disciplines.
943995-31-1 (4-amino-2-chloro-5-pyrimidinol) 関連製品
- 2229029-73-4(4-(1-methyl-1H-indol-5-yl)pyrrolidin-2-one)
- 507272-92-6(2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one)
- 2229543-18-2(tert-butyl 2-2-(methylamino)acetylpiperidine-1-carboxylate)
- 1189996-57-3(2-{3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide)
- 1368820-28-3(1-(2-methoxy-4,5-dimethylphenyl)cyclopropylmethanamine)
- 91248-47-4(3-4-(Dimethylsulfamoyl)phenylpropanoic Acid)
- 88132-89-2(D-Serine, O-(1,1-dimethylethyl)-, methyl ester)
- 2137762-43-5(INDEX NAME NOT YET ASSIGNED)
- 1014093-37-8(4-ethyl-3-(ethylsulfanyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole)
- 189506-45-4(2-amino-1-(2-methoxyphenyl)ethan-1-one)
